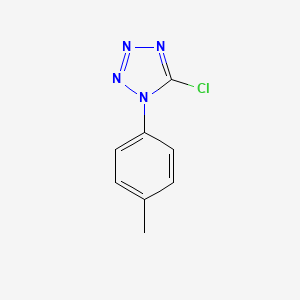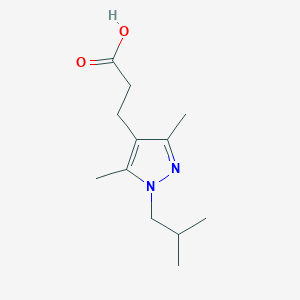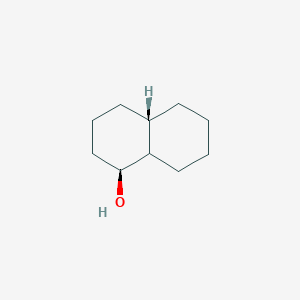
3-Chloro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Acid-Catalyzed Reactions and OLED Applications
Acid-Catalyzed Reactions : A study by Miki et al. (1988) on 3-(α-hydroxybenzyl)pyrazolo[1,5-a]pyridines revealed that acid-catalyzed reactions could lead to the formation of various pyrazolo[1,5-a]pyridine derivatives, indicating potential synthetic utility in medicinal chemistry and materials science Acid‐catalyzed reactions of 3‐(α‐hydroxybenzyl)pyrazolo[1,5‐a]pyridines.
High-Efficiency OLEDs : Li et al. (2016) utilized 3-(1H-Pyrazol-1-yl)pyridine derivatives to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating the utility of such compounds in the development of high-efficiency blue, green, and white PhOLEDs. This research underlines the potential of pyrazole-pyridine derivatives in advanced electronic and photonic devices Simple Bipolar Host Materials for High-Efficiency Blue, Green, and White Phosphorescence OLEDs.
Structural and Optical Characteristics
Junction Characteristics : A study by Zedan et al. (2020) on pyrazolo pyridine derivatives highlighted their structural, optical, and diode characteristics, suggesting these compounds' potential in semiconducting materials and optoelectronic devices Structural, optical and junction characteristics of pyrazolo pyridine derivatives.
Photophysical Properties : Research on facial and meridional tris-cyclometalated iridium(III) complexes by Tamayo et al. (2003) explored the synthesis, structures, and photophysics of these complexes, providing insights into their application in light-emitting devices and as probes in photophysical studies Synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes.
Molecular and Material Synthesis
- Heterocyclic Analogues : Swamy et al. (2013) reported on methyl- and chloro-substituted small heterocyclic analogues, discussing their compliance with the chlorine-methyl exchange rule. This research could inform the design of new molecules with tailored electronic properties for use in chemical synthesis and drug design Isomorphous methyl- and chloro-substituted small heterocyclic analogues obeying the chlorine-methyl (Cl-Me) exchange rule.
Propriétés
IUPAC Name |
5-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4S/c19-13-8-12(18(20,21)22)9-23-16(13)26-7-6-14(25-26)15-10-24-17(27-15)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMQVUQANYJPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2754294.png)
![3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754296.png)
![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2754298.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2754299.png)

![7-(3,5-Dichloro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2754302.png)





